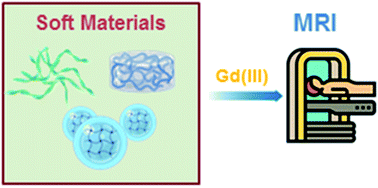Systematic overview of soft materials as a novel frontier for MRI contrast agents
RSC Advances Pub Date: 2020-07-21 DOI: 10.1039/D0RA03194A
Abstract
Magnetic resonance imaging (MRI) is a well-known diagnostic technique used to obtain high quality images in a non-invasive manner. In order to increase the contrast between normal and pathological regions in the human body, positive (T1) or negative (T2) contrast agents (CAs) are commonly intravenously administered. The most efficient class of T1-CAs are based on kinetically stable and thermodynamically inert gadolinium complexes. In the last two decades many novel macro- and supramolecular CAs have been proposed. These approaches have been optimized to increase the performance of the CAs in terms of the relaxivity values and to reduce the administered dose, decreasing the toxicity and giving better safety and pharmacokinetic profiles. The improved performances may also allow further information to be gained on the pathological and physiological state of the human body. The goal of this review is to report a systematic overview of the nanostructurated CAs obtained and developed by manipulating soft materials at the nanometer scale. Specifically, our attention is centered on recent examples of fibers, hydrogels and nanogel formulations, that seem particularly promising for overcoming the problematic issues that have recently pushed the European Medicines Agency (EMA) to withdraw linear CAs from the market.

Recommended Literature
- [1] Transient IR spectroscopy and ab initio calculations on ESIPT in 3-hydroxyflavone solvated in acetonitrile†
- [2] Structural properties of soluble peptideamphiphile micelles
- [3] Spin–orbit charge transfer intersystem crossing in perylenemonoimide–phenothiazine compact electron donor–acceptor dyads†
- [4] Transformational Adaptation in the Context of Coastal Cities
- [5] Visual detection of cobalt(ii) ion in vitro and tissue with a new type of leaf-like molecular microcrystal†
- [6] Synthesis of alkyl polyglycosides using SO3H-functionalized ionic liquids as catalysts†
- [7] Spherical octanuclear clusters in a Na–Ln–dipic system – encapsulation of a nitrate ion and incorporation of water nonamers and dodecamers†
- [8] Synthesis of a novel magnetic drug delivery system composed of doxorubicin-conjugated Fe3O4nanoparticle cores and a PEG-functionalized porous silica shell†
- [9] Strategies for the construction of γ-spirocyclic butenolides in natural product synthesis
- [10] Structural transition in liquid dimethylsulfoxide induced by a high electrical field










